3-[(3,4-dimethylphenyl)sulfonyl]-2H-chromen-2-one
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Overview
Description
3-(3,4-DIMETHYLBENZENESULFONYL)-2H-CHROMEN-2-ONE is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromen-2-one core structure, which is substituted with a 3,4-dimethylbenzenesulfonyl group. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-DIMETHYLBENZENESULFONYL)-2H-CHROMEN-2-ONE typically involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with a suitable chromen-2-one derivative. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like acetone. The reaction conditions often require refluxing the mixture to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-(3,4-DIMETHYLBENZENESULFONYL)-2H-CHROMEN-2-ONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the benzene ring .
Scientific Research Applications
3-(3,4-DIMETHYLBENZENESULFONYL)-2H-CHROMEN-2-ONE has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(3,4-DIMETHYLBENZENESULFONYL)-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition of their activity. This interaction can disrupt normal cellular processes, making the compound useful in studying various biological pathways .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethylbenzenesulfonyl chloride: A precursor used in the synthesis of the target compound.
Coumarin derivatives: Compounds with similar chromen-2-one core structures but different substituents.
Sulfonyl-containing compounds: Other compounds with sulfonyl groups that exhibit similar reactivity.
Uniqueness
3-(3,4-DIMETHYLBENZENESULFONYL)-2H-CHROMEN-2-ONE is unique due to the combination of its chromen-2-one core and the 3,4-dimethylbenzenesulfonyl group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .
Properties
Molecular Formula |
C17H14O4S |
---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
3-(3,4-dimethylphenyl)sulfonylchromen-2-one |
InChI |
InChI=1S/C17H14O4S/c1-11-7-8-14(9-12(11)2)22(19,20)16-10-13-5-3-4-6-15(13)21-17(16)18/h3-10H,1-2H3 |
InChI Key |
QJZBKHLQLMEOGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=CC3=CC=CC=C3OC2=O)C |
Origin of Product |
United States |
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